

Spectroscopic analysis of Carbinoxamine Maleate for identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbinoxamine Maleate*

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An In-depth Technical Guide to the Spectroscopic Analysis of **Carbinoxamine Maleate** for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine maleate is a first-generation antihistamine of the ethanolamine class, possessing both H1-receptor antagonist and anticholinergic properties.^{[1][2]} It is utilized in pharmaceutical formulations to treat allergic conditions such as hay fever and is also employed for managing mild cases of Parkinson's disease.^[1] Rigorous identification and characterization of this active pharmaceutical ingredient (API) are critical for ensuring drug quality, safety, and efficacy. Spectroscopic techniques are fundamental tools in this process, providing detailed information about the molecule's structure, functional groups, and purity. This guide details the core spectroscopic methods for the analysis of **Carbinoxamine Maleate**, providing experimental protocols, quantitative data, and visual workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis and identification of **Carbinoxamine Maleate** by measuring its absorbance of ultraviolet or visible light. The United States Pharmacopeia (USP) includes a UV absorption test for identification purposes.^[3]

Quantitative Data

The absorption characteristics of **Carbinoxamine Maleate** can vary depending on the solvent and analytical method used. Key quantitative parameters are summarized below.

Parameter	Value	Medium/Method	Reference
λ_{max} (USP)	260 nm	Methanol	[3]
λ_{max} (HPLC)	225 nm	Phosphate Buffer/Methanol/Aceto nitrile	[4] [5]
λ_{max} (Assay)	263 nm	Not Specified	[6]
λ_{max} (Complex)	538 nm	Ternary complex with Cu(II) and eosin	[7] [8]
Fluorescence	$\lambda_{\text{ex}}: 273 \text{ nm}$ $\lambda_{\text{em}}: 308 \text{ nm}$	Methanol	[9]

Experimental Protocols

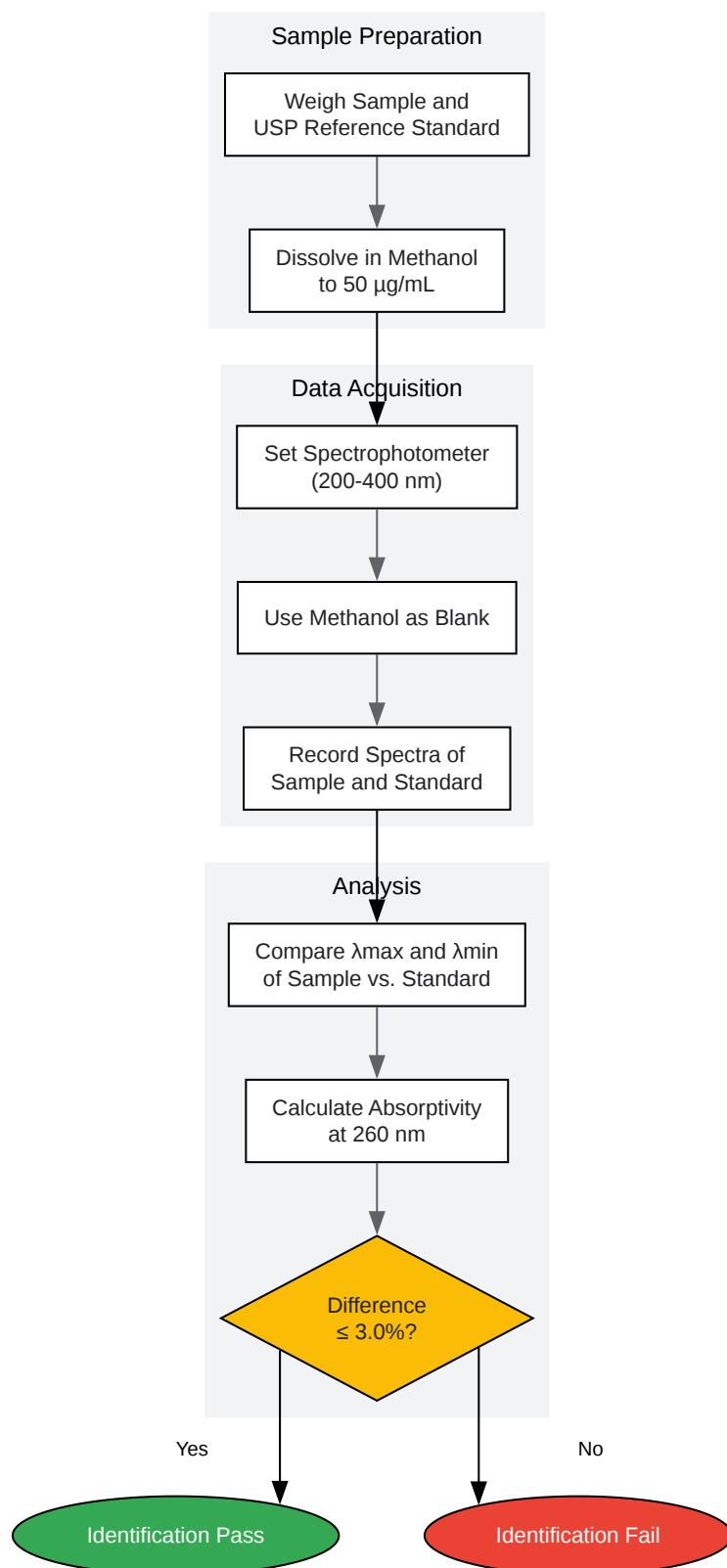
This protocol is based on the USP monograph for **Carbinoxamine Maleate**.[\[3\]](#)

- **Solution Preparation:** Accurately weigh and dissolve a quantity of **Carbinoxamine Maleate** in methanol to obtain a final concentration of 50 μg per mL.
- **Reference Standard:** Prepare a solution of USP **Carbinoxamine Maleate** Reference Standard (RS) at the same concentration in the same medium.
- **Spectral Acquisition:** Record the UV absorption spectrum of the sample solution and the standard solution between 200 nm and 400 nm using a suitable spectrophotometer with methanol as the blank.
- **Identification:** The absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the standard solution. The absorptivities at 260 nm, calculated on the dried basis, should not differ by more than 3.0%.[\[3\]](#)

This method measures the native fluorescence of the molecule for sensitive quantification.[9]

- Solvent: Use methanol as the solvent.
- Solution Preparation: Prepare standard and sample solutions of **Carbinoxamine Maleate** in methanol.
- Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 273 nm and an emission wavelength of 308 nm.
- Measurement: Measure the fluorescence intensity of the prepared solutions. This method has a reported limit of detection of 0.66 ng/mL.[9]

Experimental Workflow Diagram

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Caption: Workflow for UV-Vis spectroscopic identification of **Carbinoxamine Maleate**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a definitive identification technique that provides a molecular "fingerprint" of a substance by measuring the absorption of infrared radiation by its specific chemical bonds. The USP monograph specifies Infrared Absorption as a primary identification test.[\[4\]](#)

Quantitative Data

FTIR analysis is primarily qualitative for identification, focusing on the positions of absorption bands (in wavenumbers, cm^{-1}), which correspond to specific functional groups. While a full spectrum comparison is required, characteristic regions include:

- C-H stretching (aromatic and aliphatic): $\sim 3100\text{-}2850 \text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1600\text{-}1450 \text{ cm}^{-1}$
- C-O stretching (ether): $\sim 1250\text{-}1050 \text{ cm}^{-1}$
- C-N stretching: $\sim 1250\text{-}1020 \text{ cm}^{-1}$
- C-Cl stretching: $\sim 800\text{-}600 \text{ cm}^{-1}$

A study on polymorphic forms confirmed that while thermodynamic properties may differ, the fundamental functional group uniformity is maintained across polymorphs.[\[10\]](#)

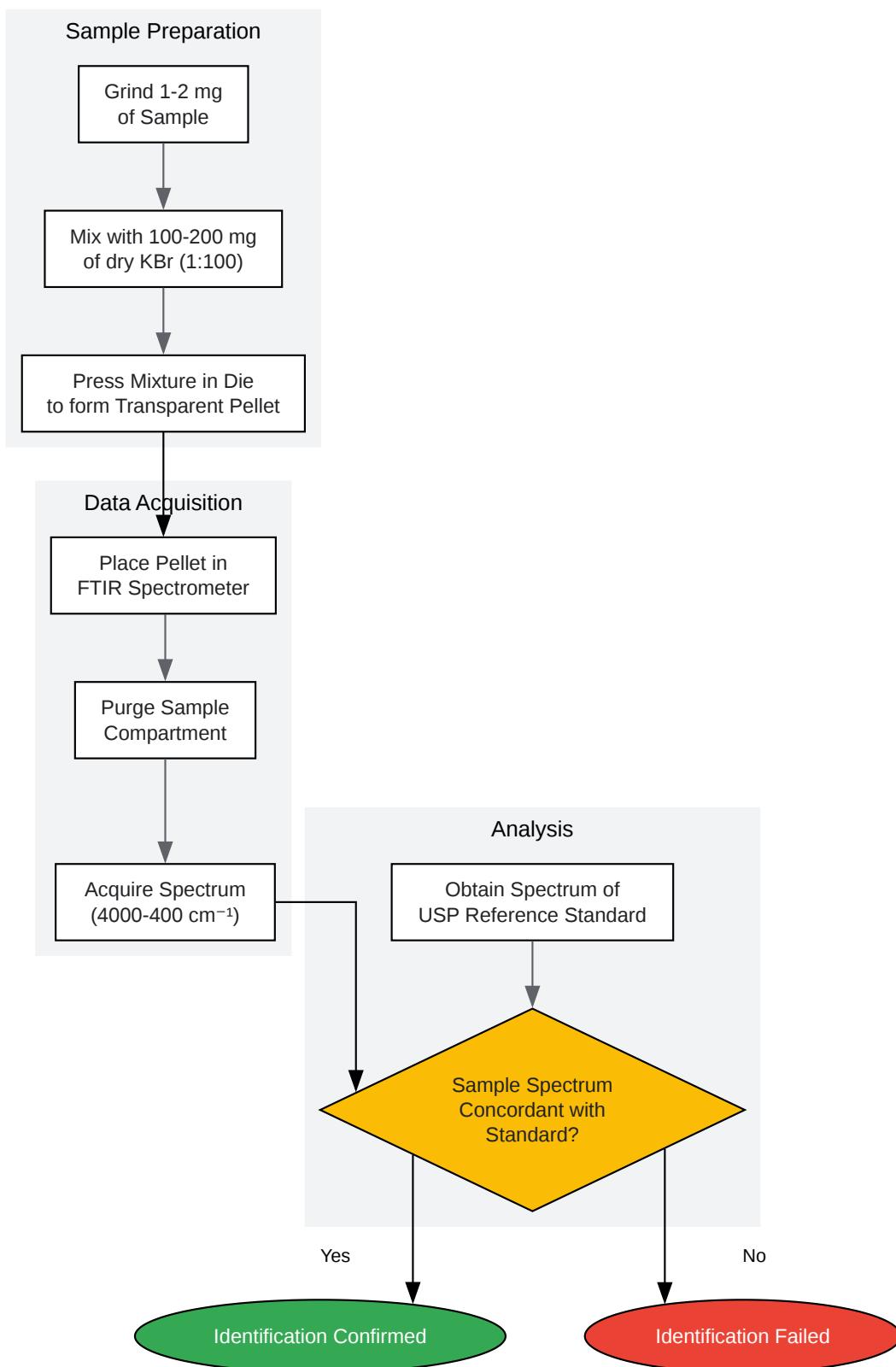
Experimental Protocol (KBr Pellet Method)

This is a standard method for analyzing solid pharmaceutical samples.[\[11\]](#)

- Sample Preparation: Dry the **Carbinoxamine Maleate** sample to remove moisture. Gently grind a small amount of the sample (1-2 mg).
- Mixing: Add the ground sample to approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The typical sample-to-KBr ratio is 1:100.[\[11\]](#) Mix thoroughly in an agate mortar to ensure homogeneity.
- Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high pressure (approx. 15,000 psig) using a laboratory press to form a thin, transparent disc.[\[11\]](#)

- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and CO₂.
- Data Collection: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.[\[11\]](#)
- Identification: The infrared absorption spectrum of the sample preparation should be concordant with the spectrum of a USP **Carbinoxamine Maleate** RS preparation.

Experimental Workflow Diagram

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Caption: Workflow for FTIR spectroscopic identification using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei. ^1H NMR is particularly useful for confirming the identity and structure of **Carbinoxamine Maleate**.

Quantitative Data

^1H NMR data is reported as chemical shifts (δ) in parts per million (ppm). The specific chemical shifts for **Carbinoxamine Maleate** protons would need to be determined by running a reference standard under defined conditions (solvent, temperature). A study used ^1H NMR to assist in characterizing different polymorphic forms of the drug.[10]

Experimental Protocol (^1H NMR)

This protocol outlines the general steps for preparing a sample for NMR analysis.[12]

- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6)).
- Concentration: Weigh an appropriate amount of **Carbinoxamine Maleate** to achieve a concentration of approximately 1-10 mM. For a typical molecular weight of 406.86 g/mol, this corresponds to roughly 2-20 mg dissolved in 0.7 mL of solvent.
- Sample Preparation:
 - Place the weighed sample into a small, clean vial.
 - Add approximately 0.7 mL of the chosen deuterated solvent.
 - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.
[12]
- Tube Filling: The final solution height in the NMR tube should be about 50 mm (5 cm) from the bottom.[12]

- Data Acquisition: Place the NMR tube in the spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the ^1H NMR spectrum will be acquired.
- Analysis: The resulting spectrum is processed (Fourier transform, phase correction, baseline correction) and integrated. The chemical shifts, splitting patterns, and integral values are compared against a reference spectrum or known structural data to confirm identity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and can be coupled with liquid chromatography (LC-MS) for highly sensitive and specific quantification.

Quantitative Data

The ionization technique significantly influences the resulting mass spectrum.

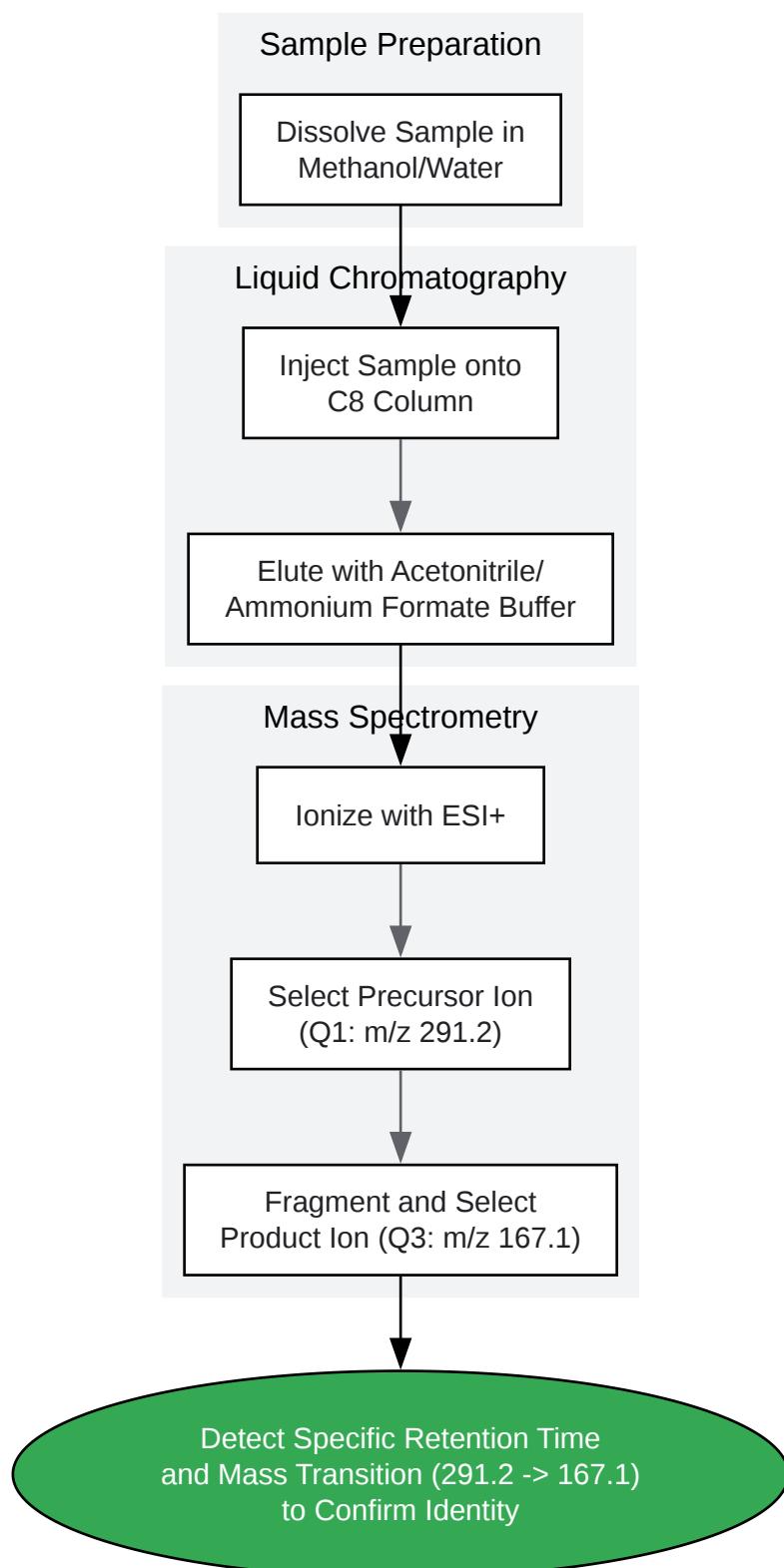
Technique	Parameter	Value (m/z)	Note	Reference
Monoisotopic Mass	Exact Mass	406.1295495 Da	For Carboxinamine Maleate [C ₂₀ H ₂₃ ClN ₂ O ₅]	[13]
EI-MS	Top 5 Peaks	58.0, 71.0, 167.0, 72.0, 42.0	For Carboxinamine (free base)	[1]
LC-MS/MS (ESI+)	Precursor Ion	291.2	[M+H] ⁺ for Carboxinamine (free base)	[14][15]
LC-MS/MS (ESI+)	Product Ion	167.1	Fragment from precursor m/z 291.2	[14][15]

Experimental Protocol (LC-MS/MS)

This protocol is based on a published method for the quantification of carbinoxamine in plasma, which can be adapted for identification of the pure substance.[14][15]

- Solution Preparation: Prepare a dilute solution of **Carbinoxamine Maleate** in a suitable solvent mixture, such as methanol/water.
- Chromatographic System:
 - Column: BDS HYPERSIL C8 (100 x 4.6 mm) or equivalent.[14]
 - Mobile Phase: A mixture of acetonitrile and a buffer, such as 25 mM ammonium formate (e.g., 80:20 v/v).[14]
 - Flow Rate: Set an appropriate flow rate (e.g., 1 mL/min).
- Mass Spectrometer Setup:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Ion Transition: Set the instrument to monitor the transition from the precursor ion (Q1) to the product ion (Q3). For carbinoxamine, this is m/z 291.2 → 167.1.[14][15]
- Injection and Analysis: Inject the sample solution into the LC-MS/MS system. The retention time of the peak and the specific mass transition confirm the identity of Carbinoxamine.

Experimental Workflow Diagram

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Caption: Workflow for LC-MS/MS identification of Carbinoxamine.

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- To cite this document: BenchChem. [Spectroscopic analysis of Carbinoxamine Maleate for identification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192786#spectroscopic-analysis-of-carbinoxamine-maleate-for-identification>

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